molecular formula C26H28O5 B1253925 2,3,5-Tri-O-benzyl-D-ribose CAS No. 54623-25-5

2,3,5-Tri-O-benzyl-D-ribose

Cat. No. B1253925
CAS RN: 54623-25-5
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-UODIDJSMSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3,5-Tri-O-benzyl-D-ribose has been explored through various methods, highlighting the diversity in approaches to manipulating sugar molecules for desired functionalities. For instance, a stereoselective synthesis approach for a related molecule, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was achieved in 65% yield, showcasing the potential for efficient synthesis strategies in this chemical space (Liu, Zhang, & Zhang, 2001). Similarly, the synthesis of methyl 2-O-allyl-(and 3-O-allyl-) 5-O-benzyl-β-d-ribofuranoside demonstrated the flexibility of d-ribose modifications, offering pathways to a range of protected ribose derivatives (Desai, Gigg, & Gigg, 1996).

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzyl-D-ribose derivatives and related compounds has been elucidated through techniques like X-ray crystallography, providing insights into their conformational preferences and how these influence their chemical reactivity and interactions. The detailed structural analysis of related compounds helps in understanding the spatial arrangement of functional groups, which is crucial for their reactivity and application in synthesis (Recondo & Rinderknecht, 1959).

Chemical Reactions and Properties

The reactivity of 2,3,5-Tri-O-benzyl-D-ribose derivatives involves a variety of chemical transformations, including glycosylation reactions, which are pivotal in the synthesis of nucleoside analogues. The condensation reactions of 2,3,5-tri-O-benzoyl-D-ribofuranosyl acetate with enol silyl ethers catalyzed by tin(IV) chloride highlight the molecule’s ambident electrophile behavior, showcasing its versatility in forming diverse nucleophilic attack products (Yokoyama, Inoue, & Kuwajima, 1984).

Scientific Research Applications

Application in Antiviral and Antitumor Agents Synthesis

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the creation of antiviral and antitumor agents . Its distinctive chemical configuration makes it useful in this field .

Application in Metabolic Disorders and Nucleoside Chemistry Research

  • Scientific Field : Biochemistry
  • Summary of the Application : This compound also facilitates investigation into metabolic disorders and nucleoside chemistry .

Application in the Synthesis of Remdesivir

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” has been primarily used as a key intermediate in the synthesis of remdesivir , which is the first and only FDA-approved antiviral drug for COVID-19 treatment .

Application in the Synthesis of 4-Deazaformycin A

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 4-deazaformycin A , a compound that has broad applications in chemical synthesis .
  • Methods of Application : The synthesis of 4-deazaformycin A involves several steps, with the first key step being the condensation of suitably substituted, lithiated 4-picoline with 2,3,5-tri-O-benzyl-d-ribofuranose .

Application in the Synthesis of 2,3,5-Tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne , potential intermediates for the synthesis of C-nucleosides .
  • Methods of Application : Two methods are described for the synthesis of the anomers of 2,3,5-tri-O-benzyl-D-ribofuranosylethyne . The β-anomer has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .

Application in the Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 2,3,5-tri-O-benzyl-d-xylofuranose , a compound that has broad applications in chemical synthesis .
  • Methods of Application : The synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose permitted the isolation of the alpha anomer with a small contamination of the beta form .

Safety And Hazards

This compound is classified as an acute toxic substance. It falls under category 4 of oral, dermal, and inhalation toxicity, indicating that it may cause harm upon ingestion, skin contact, or inhalation even in small quantities . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNSIRQCBFBHF-UODIDJSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzyl-D-ribose

CAS RN

54623-25-5
Record name 2,3,5-Tris-O-(phenylmethyl)-D-ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54623-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
59
Citations
R BARKER, HG FLETCHER Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
2,3,5-Tri-O-benzyl-D-ribosyl and -L-arabinosyl Bromides Page 1 NOVEMBER 1961 2,3,5-tri-o-benzyl-d-ribosyl bromides 4605 and methyl 3,6-anhydro-/3-D-glucofuranoside were …
Number of citations: 314 pubs.acs.org
F Freeman, KD Robarge - Carbohydrate research, 1986 - Elsevier
General methods.-Melting points were determined in open capillary tubes with a Thomas-Hoover apparatus and are uncorrected. Elemental analyses were performed by Robertson …
Number of citations: 36 www.sciencedirect.com
A Boschetti, F Nicotra, L Panza… - The Journal of Organic …, 1988 - ACS Publications
A new C-glycosylation procedure, which involves vinylation of a properly protected aldopentose and mercu-riocyclization of the obtained glycoenitol, is described; it allows C-…
Number of citations: 58 pubs.acs.org
S Harusawa, Y Murai, H Moriyama… - The Journal of …, 1996 - ACS Publications
A synthetic route to 4(5)-(β-d-ribofuranosyl)imidazole (1), starting from 2,3,5-tri-O-benzyl-d-ribose (5), was developed via a Mitsunobu cyclization. Reaction of 5 with the lithium salt of bis-…
Number of citations: 63 pubs.acs.org
J Matulic-Adamic, L Beigelman… - Journal of organic …, 1996 - structbio.vanderbilt.edu
Hammerhead ribozymes1 are one of the smallest catalytic RNAs with sequence-specific endoribonuclease activity. Their highly specific cleavage activity suggests their use as …
Number of citations: 60 www.structbio.vanderbilt.edu
H Yamamoto, Y Nakamura, S Inokawa… - The Journal of …, 1984 - ACS Publications
Synthesis of 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(RS)-ethylphosphinyl]-.alpha.,.beta.-D-ribo- and -L-lyxofuranoses and their str Page 1 1364 J. Org. Chem. 1364-1370 HPLC): 31P[1H] …
Number of citations: 28 pubs.acs.org
S Harusawa, C Matsuda, L Araki, T Kurihara - Synthesis, 2006 - thieme-connect.com
3 (5)-(β-d-Ribofuranosyl) pyrazole 1 and 3 (5)-(2-deoxy-β-d-ribofuranosyl) pyrazole (2) were stereoselectively synthesized by cyclization of 1, 2-diazafulvene intermediates obtained …
Number of citations: 16 www.thieme-connect.com
JG MOFFATT, HP ALBRECHT… - … and Biology of …, 1978 - books.google.com
A number of basic approaches for the synthesis of a variety of C—glycosyl nucleosides are described. One approach involves the synthesis of certain protected derivatives of 2, 5-…
Number of citations: 0 books.google.com
H Magellan, M Boccara, T Drujon, MC Soulié… - Bioorganic & medicinal …, 2013 - Elsevier
Chitin synthases polymerize UDP-GlcNAC to form chitin polymer, a key component of fungal cell wall biosynthesis. Furthermore, chitin synthases are desirable targets for fungicides …
Number of citations: 13 www.sciencedirect.com
S Harusawa, H Moriyama, Y Murai, T IMAZU… - Chemical and …, 1997 - jstage.jst.go.jp
The reaction of 2, 3, 5-tri-O-benzyl-D-ribose with the lithium salt of an imidazole derivative gave an adduct 17RS. Treatment of 17RS with 1.5 N HCl in refluxing tetrahydrofuran gave the …
Number of citations: 13 www.jstage.jst.go.jp

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